
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is a chemical compound with the molecular formula C15H8N2O7. It is a derivative of fluorene, characterized by the presence of nitro groups at positions 2 and 7, a keto group at position 9, and a carboxylate ester group at position 1. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. One common method includes the nitration of 9H-fluorene-1-carboxylic acid to introduce nitro groups at the 2 and 7 positions. This is followed by oxidation to form the keto group at position 9. Finally, esterification with methanol yields the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the nitro groups are replaced by nucleophiles.
Applications De Recherche Scientifique
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and keto group play a crucial role in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid hexyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid pentadecyl ester
- 9-Hydroxyimino-2,7-dinitro-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness
Methyl 2,7-dinitro-9-oxo-9H-fluorene-1-carboxylate is unique due to its specific ester group at position 1, which differentiates it from other similar compounds that may have different ester groups or substitutions at other positions. This unique structure can lead to different chemical reactivity and biological activity .
Propriétés
Numéro CAS |
58462-28-5 |
|---|---|
Formule moléculaire |
C15H8N2O7 |
Poids moléculaire |
328.23 g/mol |
Nom IUPAC |
methyl 2,7-dinitro-9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C15H8N2O7/c1-24-15(19)13-11(17(22)23)5-4-9-8-3-2-7(16(20)21)6-10(8)14(18)12(9)13/h2-6H,1H3 |
Clé InChI |
MRVHSNAXWQATNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC2=C1C(=O)C3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















